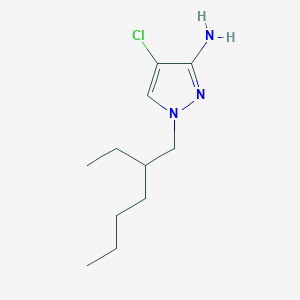
4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine: is a chemical compound with a unique structure that includes a chloro group, an ethylhexyl chain, and a pyrazolamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with 2-ethylhexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
科学的研究の応用
4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The chloro group and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The ethylhexyl chain enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 4-Chloro-1-(2-ethylhexyl)-1,2-diethylbenzene
- 4-Chloro-1-[(2-ethylhexyl)oxy]-2-fluorobenzene
Uniqueness
4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H20ClN3 |
|---|---|
分子量 |
229.75 g/mol |
IUPAC名 |
4-chloro-1-(2-ethylhexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H20ClN3/c1-3-5-6-9(4-2)7-15-8-10(12)11(13)14-15/h8-9H,3-7H2,1-2H3,(H2,13,14) |
InChIキー |
DQTGXOGRTGMQAC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


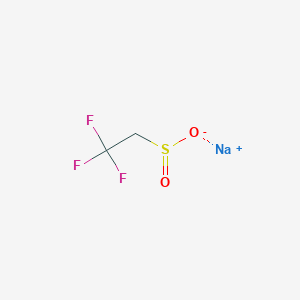
![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
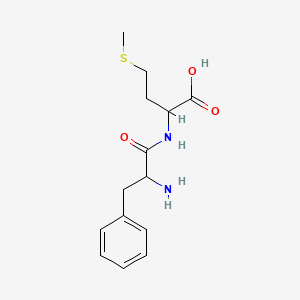
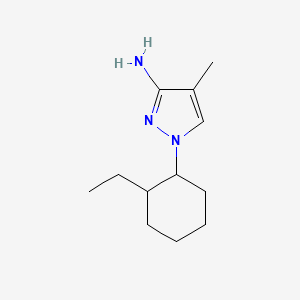


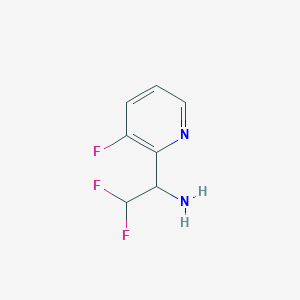
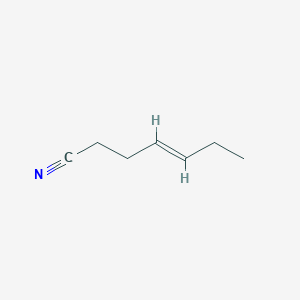

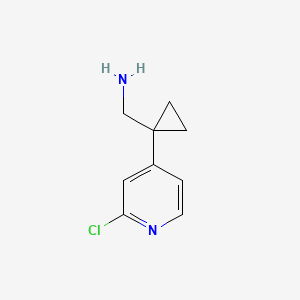
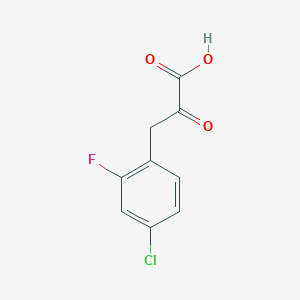
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
